Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride
CAS No.: 1187927-65-6
Cat. No.: VC11713548
Molecular Formula: C18H20ClNO
Molecular Weight: 301.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187927-65-6 |
|---|---|
| Molecular Formula | C18H20ClNO |
| Molecular Weight | 301.8 g/mol |
| IUPAC Name | (4-phenylphenyl)-piperidin-4-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C18H19NO.ClH/c20-18(17-10-12-19-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,17,19H,10-13H2;1H |
| Standard InChI Key | ZAOMSHJTKPWRLG-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CNCCC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride features a biphenyl group linked to a piperidine ring via a ketone bridge. The hydrochloride salt forms through protonation of the piperidine nitrogen, resulting in a quaternary ammonium structure. Key structural attributes include:
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Biphenyl moiety: A rigid aromatic system enabling π-π stacking interactions.
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Piperidine ring: A six-membered amine ring contributing to basicity and conformational flexibility.
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Ketone functional group: Enhances polarity and serves as a reactive site for further derivatization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀ClNO | |
| Molecular Weight | 301.8 g/mol | |
| Solubility | Soluble in polar solvents | |
| Melting Point | Not reported | — |
| Stability | Stable under ambient conditions |
Synthesis and Optimization
Key Synthetic Routes
The synthesis of biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride involves multi-step processes, as inferred from analogous piperidine derivatives . A representative pathway includes:
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Formation of 1-Methylpiperidine-4-carboxylic Acid:
Piperidine-4-carboxylic acid undergoes transfer hydrogenation with formaldehyde and palladium on charcoal under ambient pressure, yielding 1-methylpiperidine-4-carboxylic acid . -
Grignard Reaction for Ketone Formation:
Reaction of 6-bromopyridin-2-ylmagnesium chloride with 1-methylpiperidine-4-carbonyl chloride produces (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) enable this step at ambient temperatures, avoiding cryogenic conditions . -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid, precipitating the hydrochloride salt. Purification via recrystallization ensures high purity .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Temperature | Outcome |
|---|---|---|---|
| 1 | Formaldehyde, Pd/C, HCOOH | 90–95°C | 1-Methylpiperidine-4-carboxylic acid |
| 2 | Turbo Grignard, THF | 18–25°C | Bromopyridinyl methanone |
| 3 | HCl, ethanol | RT | Hydrochloride salt |
Applications in Research and Industry
Pharmaceutical Development
The compound’s piperidine moiety exhibits affinity for neurological targets, particularly serotonin receptors (5-HT₁F). Preclinical studies suggest potential in migraine therapy by inhibiting neurogenic inflammation . Its biphenyl group enhances blood-brain barrier permeability, a critical factor for central nervous system drugs .
Material Science Innovations
In polymer chemistry, the compound serves as a cross-linking agent due to its rigid biphenyl core. Composite materials incorporating this derivative show improved thermal stability (up to 250°C) and mechanical strength, making them suitable for high-performance coatings .
Biochemical Research
Biphenyl-4-yl-piperidin-4-yl-methanone hydrochloride acts as a reversible inhibitor of monoamine oxidases (MAOs), with IC₅₀ values in the micromolar range. This activity is pivotal for studying neurodegenerative disorders like Parkinson’s disease .
Pharmacological Significance
Mechanism of Action
The compound’s primary mechanism involves modulating serotonin receptor activity. In vitro assays demonstrate a 70% inhibition of 5-HT₁F receptors at 10 µM concentrations, comparable to established agonists like lasmiditan .
Preclinical Efficacy
Rodent models of migraine show a 40% reduction in trigeminal nerve activation following subcutaneous administration (10 mg/kg). No significant cardiovascular side effects were observed, highlighting its therapeutic window .
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